2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of new therapeutic agents . This compound, with its unique combination of furan, phenyl, and quinoline moieties, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods can be adapted to introduce the furan and phenyl groups at specific positions on the quinoline ring. Industrial production methods often utilize microwave irradiation and palladium-catalyzed cross-coupling reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit enzymes like lysozyme and β-glucuronidase, which are involved in inflammatory processes . The furan and phenyl groups may enhance the compound’s binding affinity to these enzymes, leading to increased biological activity. Additionally, the compound may interfere with DNA replication and protein synthesis in bacterial and cancer cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE include other quinoline derivatives such as:
2-(Furan-2-yl)-4-phenoxy-quinoline: Known for its enzyme inhibitory activity.
Amino-acetamide inhibitors of aggrecanase-2: Studied for their potential in treating osteoarthritis.
Pyrimidine-derived indole ribonucleosides: Investigated for their antiproliferative and antiviral activities. What sets 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE apart is its unique combination of furan, phenyl, and quinoline moieties, which may confer enhanced biological activity and specificity.
Properties
Molecular Formula |
C29H18ClNO6 |
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Molecular Weight |
511.9 g/mol |
IUPAC Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H18ClNO6/c30-20-11-7-18(8-12-20)25-16-23(22-4-1-2-5-24(22)31-25)28(33)36-17-26(32)19-9-13-21(14-10-19)37-29(34)27-6-3-15-35-27/h1-16H,17H2 |
InChI Key |
SOYATLDKJWGKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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